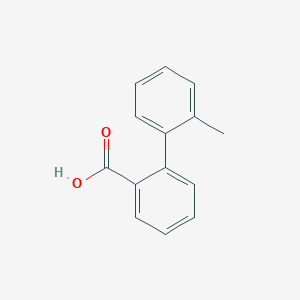

2-(2-Methylphenyl)benzoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Non-Steroidal Anti-Inflammatory Agent

Tolfenamic acid, a compound structurally similar to 2-(2-Methylphenyl)benzoic acid, is known to be a non-steroidal anti-inflammatory agent . It is involved in the inhibition of prostaglandin synthesis , which plays a key role in the inflammatory response.

Apoptosis Inducer in Cancer Cells

Tolfenamic acid also plays a role in inducing apoptosis in head and neck cancer cells . This suggests that 2-(2-Methylphenyl)benzoic acid could potentially have similar applications in cancer research.

Inhibition of β-Amyloid Precursor Protein Synthesis

Tolfenamic acid interferes with the synthesis of β-amyloid precursor protein, and thus Aβ peptides, by promoting the degradation of an essential transcription factor . This could potentially be used in the treatment of Alzheimer’s disease, where the accumulation of Aβ peptides is a major pathological hallmark.

Activation of Calcium-Activated Potassium Channels

Tolfenamic acid is known to activate calcium-activated potassium channels . These channels play a crucial role in regulating the electrical activity of cells, and their activation can have various therapeutic effects.

Potential Use in Crop Protection

Benzoic acid, a compound structurally similar to 2-(2-Methylphenyl)benzoic acid, has been found to have effects on the germination, seedling growth, and development of flue-cured tobacco . This suggests that 2-(2-Methylphenyl)benzoic acid could potentially be used in crop protection.

Potential Use in Drug Delivery Systems

Given its chemical properties, 2-(2-Methylphenyl)benzoic acid could potentially be used in drug delivery systems. Its solubility in various solvents could make it a suitable candidate for use in such systems.

Mecanismo De Acción

Target of Action

It is structurally similar to tolfenamic acid , a member of the anthranilic acid derivatives class of NSAID drugs . Tolfenamic acid is known to target cyclooxygenase (COX) enzymes , which are key in the synthesis of prostaglandins .

Mode of Action

Based on its structural similarity to tolfenamic acid , it may act as a COX inhibitor, preventing the formation of prostaglandins . Prostaglandins are lipid compounds that play a crucial role in inflammation and pain signaling .

Biochemical Pathways

If it acts similarly to tolfenamic acid , it may inhibit the prostaglandin synthesis pathway . This inhibition could lead to a decrease in inflammation and pain signaling .

Pharmacokinetics

Tolfenamic acid, a structurally similar compound , is known to be administered orally and is highly protein-bound with small volumes of distribution . It is cleared relatively fast (150-200 ml/min), mainly by .

Result of Action

Tolfenamic acid, a structurally similar compound , is known to inhibit the growth of cancer cells in the pancreas, sigmoid colon, and rectum . It also plays a role in apoptosis of head and neck cancer cells .

Propiedades

IUPAC Name |

2-(2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAWMKUDICJPHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30423708 | |

| Record name | 2-(2-Methylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7111-77-5 | |

| Record name | 2′-Methyl[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7111-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30423708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)

![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)